molecular formula C14H16O2 B12581755 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial CAS No. 647376-79-2

4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial

Cat. No.: B12581755
CAS No.: 647376-79-2
M. Wt: 216.27 g/mol
InChI Key: QXJSYJRWEUENRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial typically involves the cleavage of carotenoids such as zeaxanthin. The enzyme responsible for this cleavage acts symmetrically at both the 9-10 and 9’-10’ double bonds, resulting in the formation of this compound and hydroxydihydro-beta-ionone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and aldehyde groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial involves its interaction with molecular targets through its aldehyde groups and conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct chemical and biological properties. Its ability to form reactive intermediates makes it valuable for various research applications .

Properties

CAS No.

647376-79-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4,9-dimethyldodeca-2,4,6,8,10-pentaenedial

InChI

InChI=1S/C14H16O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-12H,1-2H3

InChI Key

QXJSYJRWEUENRT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=CC=O)C=CC=O

Origin of Product

United States

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